molecular formula C10H10BrNO B174492 5-Bromo-3,3-dimethylindolin-2-one CAS No. 120902-45-6

5-Bromo-3,3-dimethylindolin-2-one

Cat. No. B174492
M. Wt: 240.1 g/mol
InChI Key: YCHSJOIHTKPUCQ-UHFFFAOYSA-N
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Description

5-Bromo-3,3-dimethylindolin-2-one is a chemical compound with the CAS Number: 120902-45-6 . It has a molecular weight of 240.1 and its molecular formula is C10H10BrNO . The compound is solid in physical form .


Molecular Structure Analysis

The molecular structure of 5-Bromo-3,3-dimethylindolin-2-one consists of a bromine atom attached to the 5th carbon of the indolin-2-one ring. The indolin-2-one ring is further substituted with two methyl groups at the 3rd carbon .


Physical And Chemical Properties Analysis

5-Bromo-3,3-dimethylindolin-2-one is a solid compound . It has a molecular weight of 240.1 and a molecular formula of C10H10BrNO . The compound is stored in a dry environment at a temperature between 2-8°C .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Azepine Derivatives Synthesis

    5-Bromo-3,3-dimethylindolin-2-one is used in synthesizing tetracyclic azepine derivatives via thermal isomerization. It is prepared by organocuprate addition and further transformed into various azaheterocycles (Reinhard, Glaser, Neumann, & Maas, 1997).

  • Synthesis of A,D‐Bridged Calix[6]arene Dendrimers

    This compound is involved in creating complex dendrimers, such as calix[6]arene dendrimers, which have potential applications in nanotechnology and materials science (Eggert & Lüning, 2007).

  • Glycosylation and Nucleoside Synthesis

    In the field of bioorganic chemistry, 5-Bromo-3,3-dimethylindolin-2-one is utilized for synthesizing indoline nucleosides, highlighting its importance in nucleic acid chemistry (Chandra & Brown, 2005).

  • Ring Enlargement Reactions

    This compound plays a role in the formation of cinnolines through ring enlargement reactions and can be used to synthesize diverse organic compounds with potential pharmaceutical applications (Schmidt, Snovydovych, & Gjikaj, 2008).

Chemical Reaction Kinetics and Mechanisms

  • Kinetic Studies in Bromine Exchange Reactions: 5-Bromo-3,3-dimethylindolin-2-one is crucial in understanding the kinetics of bromine exchange in carbonyl derivatives, providing insights into reaction mechanisms in organic chemistry (Novikov & Babeshkina, 1976).

Advanced Materials and Ligand Synthesis

  • Development of Chelating Ligands

    The compound is instrumental in synthesizing chelating ligands like 6-bromoquinoline derivatives, which have applications in materials science and coordination chemistry (Hu, Zhang, & Thummel, 2003).

  • Synthesis of Functionalized Neocuproine Derivatives

    Its role in the functionalization of neocuproine derivatives underscores its utility in creating complex organic molecules with potential applications in catalysis and materials science (Eggert, Lüning, & Näther, 2005).

  • Bioreductively Activated Prodrug System

    5-Bromo-3,3-dimethylindolin-2-one is part of a bioreductively activated prodrug system targeting selective drug delivery to hypoxic tissues, demonstrating its significance in medicinal chemistry (Parveen, Naughton, Whish, & Threadgill, 1999).

Applications in Organic Synthesis

  • Synthesis of Substituted Nicotinic Acid Derivatives

    The compound is used in the synthesis of nicotinic acid scaffolds, important in pharmaceutical synthesis (Robert, Bonneau, Hoarau, & Marsais, 2006).

  • Functionalized Pyridine Derivatives Synthesis

    5-Bromo-3,3-dimethylindolin-2-one is crucial in synthesizing functionalized pyridine derivatives, highlighting its role in the development of complex organic molecules (Song et al., 2004).

Safety And Hazards

The compound is classified under GHS07 for safety. The hazard statements associated with it are H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction). The precautionary statement is P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

properties

IUPAC Name

5-bromo-3,3-dimethyl-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c1-10(2)7-5-6(11)3-4-8(7)12-9(10)13/h3-5H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCHSJOIHTKPUCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)Br)NC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80476547
Record name 5-Bromo-3,3-dimethyl-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80476547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3,3-dimethylindolin-2-one

CAS RN

120902-45-6
Record name 5-Bromo-3,3-dimethyl-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80476547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-3,3-dimethyl-2,3-dihydro-1H-indol-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

3,3-dimethyl-indol-2-one (0.65 g, 4.03 mmol) and sodium acetate (0.33 g, 4.07 mmol) were stirred in acetic acid (5 cm3) then bromine (0.66 g, 4.13 mmol) in acetic acid (5 cm3) was added drop-wise to the reaction mixture. The reaction was stirred for 50 min., then poured into water. The mixture was basified with sodium carbonate, extracted with ethyl acetate (×3), dried (MgSO4), filtered, and evaporated to give the subtitled compound (0.89 g, 92%) 1H NMR (DMSO-d6) δ 1.21 (s, 6 H), 6.76 (d, 1 H, J=8.22 Hz), 7.29 (dd, 1 H, J=2.12 Hz, 8.23 Hz), 7.49 (d, 1 H, J=2.03 Hz), 10.4 (s, 1H).
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0.65 g
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0.33 g
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5 mL
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0.66 g
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5 mL
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Yield
92%

Synthesis routes and methods II

Procedure details

3,3-Dimethyl-1,3-dihydro-2H-indol-2-one (1.12 g, 6.95 mmol) was dissolved in chloroform and stirred at room temperature under nitrogen. Bromine (1.12 g) was added and the mixture was heated under reflux until HBr evolution ceased and the bromine colour was discharged from the solution. The solution was washed with sodium metabisulphite solution and sodium hydrogen carbonate solution, dried (MgSO4), filtered and concentrated to dry under reduced pressure to give 5-bromo-3,3-dimethyl-1,3-dihydro-2H-indol-2-one as a yellow solid.
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1.12 g
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1.12 g
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Synthesis routes and methods III

Procedure details

A solution of bromine (1.98 g) in acetic acid (10 cm3) was added dropwise to a stirred solution of 3,3-dimethyl-indol-2-one (2.0 g) and sodium acetate (1.01 g) in acetic acid (10 cm3). The mixture was stirred at room temperature for 30 minutes, poured onto water (20 cm3), basified to pH9 with sodium carbonate, and extracted with ethyl acetate (3×50 cm3). The combined and dried (MgSO4) organic extracts were evaporated in vacuo and the residue chromatographed on silica (Merck "MK 60.9385" [Trade Mark]) eluting with methanol:hexane:dichloromethane, 1:10:40 by volume. Combination and evaporation of the appropriate fractions gave the title compound, m.p. 166°-166.5° (2.15 g).
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1.98 g
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2 g
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1.01 g
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10 mL
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10 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Fensome, WR Adams, AL Adams… - Journal of medicinal …, 2008 - ACS Publications
We have continued to explore the 3,3-dialkyl-5-aryloxindole series of progesterone receptor (PR) modulators looking for new agents to be used in female healthcare: contraception, …
Number of citations: 209 pubs.acs.org
J Selby - 2022 - opus.bibliothek.uni-wuerzburg.de
A series of monomeric chirally substituted indolenine squaraine monomers were successfully synthesized and utilized for the construction of various oligo- and polymers, in order to …
Number of citations: 2 opus.bibliothek.uni-wuerzburg.de

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